molecular formula C14H12BrClN2O B5868133 N-(5-bromo-6-methyl-2-pyridinyl)-2-(4-chlorophenyl)acetamide

N-(5-bromo-6-methyl-2-pyridinyl)-2-(4-chlorophenyl)acetamide

Cat. No. B5868133
M. Wt: 339.61 g/mol
InChI Key: FWATZDCNXNVOBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-6-methyl-2-pyridinyl)-2-(4-chlorophenyl)acetamide, also known as BPCA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPCA is a synthetic compound that belongs to the family of pyridine derivatives. It has been extensively studied for its potential use as a pharmaceutical agent, as well as for its applications in the field of organic chemistry.

Mechanism of Action

The mechanism of action of N-(5-bromo-6-methyl-2-pyridinyl)-2-(4-chlorophenyl)acetamide is not fully understood, but it is believed to work by inhibiting various signaling pathways that are involved in the growth and proliferation of cancer cells. N-(5-bromo-6-methyl-2-pyridinyl)-2-(4-chlorophenyl)acetamide has been shown to inhibit the activity of certain enzymes that are involved in the regulation of cell growth and division. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(5-bromo-6-methyl-2-pyridinyl)-2-(4-chlorophenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including protein kinase C and cyclin-dependent kinases. It has also been shown to induce the expression of certain genes that are involved in the regulation of cell growth and division. N-(5-bromo-6-methyl-2-pyridinyl)-2-(4-chlorophenyl)acetamide has been shown to have neuroprotective properties and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

N-(5-bromo-6-methyl-2-pyridinyl)-2-(4-chlorophenyl)acetamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also stable and has a long shelf life, which makes it easy to store and transport. However, there are also limitations to the use of N-(5-bromo-6-methyl-2-pyridinyl)-2-(4-chlorophenyl)acetamide in lab experiments. It is a complex compound that requires skilled chemists to synthesize and handle. It is also expensive, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for research on N-(5-bromo-6-methyl-2-pyridinyl)-2-(4-chlorophenyl)acetamide. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the exploration of its potential use in the treatment of other diseases, such as autoimmune disorders and infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(5-bromo-6-methyl-2-pyridinyl)-2-(4-chlorophenyl)acetamide and its potential side effects. Overall, N-(5-bromo-6-methyl-2-pyridinyl)-2-(4-chlorophenyl)acetamide has significant potential for use in various fields and is an area of active research in the scientific community.

Synthesis Methods

N-(5-bromo-6-methyl-2-pyridinyl)-2-(4-chlorophenyl)acetamide can be synthesized through a multi-step process involving the reaction of 2-chloro-4-bromoacetophenone with methylamine, followed by the reaction with 2-bromo-5-methylpyridine. The final product is obtained through the reaction of the intermediate compound with 4-chloroaniline. The synthesis process is complex and requires skilled chemists to carry out the reactions.

Scientific Research Applications

N-(5-bromo-6-methyl-2-pyridinyl)-2-(4-chlorophenyl)acetamide has been studied for its potential use as a pharmaceutical agent, particularly for its anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(5-bromo-6-methyl-2-pyridinyl)-2-(4-chlorophenyl)acetamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective properties and to improve cognitive function in animal models.

properties

IUPAC Name

N-(5-bromo-6-methylpyridin-2-yl)-2-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClN2O/c1-9-12(15)6-7-13(17-9)18-14(19)8-10-2-4-11(16)5-3-10/h2-7H,8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWATZDCNXNVOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)CC2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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